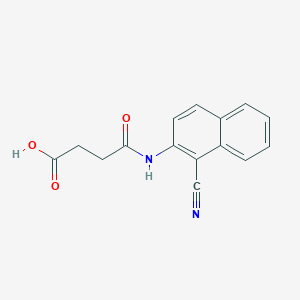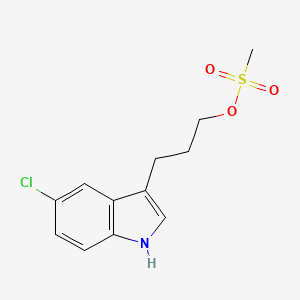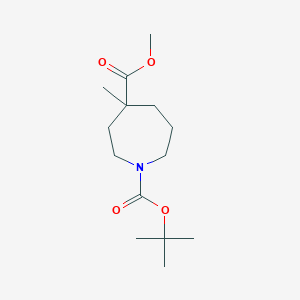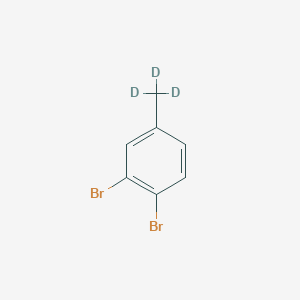
4-(Methyl-d3)-1,2-dibromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyl-d3)-1,2-dibromobenzene is a deuterated organic compound, where the hydrogen atoms in the methyl group are replaced with deuterium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-1,2-dibromobenzene typically involves the bromination of 4-(Methyl-d3)-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
4-(Methyl-d3)-1,2-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding deuterated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2R). The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include deuterated phenols, ethers, and amines.
Oxidation Reactions: Products include brominated phenols and quinones.
Reduction Reactions: Products include deuterated benzene derivatives.
科学研究应用
4-(Methyl-d3)-1,2-dibromobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.
Biology: Employed in the study of metabolic pathways involving deuterated compounds.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique isotopic properties.
作用机制
The mechanism of action of 4-(Methyl-d3)-1,2-dibromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the methyl group can influence the compound’s reactivity and stability, leading to unique chemical behavior. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-Methyl-1,2-dibromobenzene: The non-deuterated analog of 4-(Methyl-d3)-1,2-dibromobenzene.
4-Methyl-d3-imidazole: Another deuterated compound with similar isotopic properties.
4-Methylimidazole: A structurally similar compound without deuterium substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in NMR spectroscopy and other analytical techniques, as well as in studies involving isotopic effects on chemical reactivity and stability.
属性
CAS 编号 |
1185312-02-0 |
|---|---|
分子式 |
C7H6Br2 |
分子量 |
252.95 g/mol |
IUPAC 名称 |
1,2-dibromo-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3 |
InChI 键 |
LDCPXNOCWDGYIU-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)Br)Br |
规范 SMILES |
CC1=CC(=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



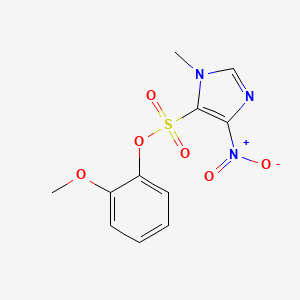
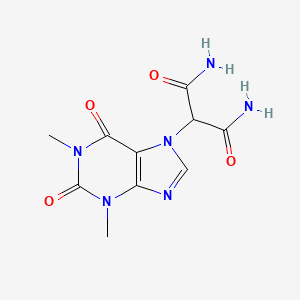

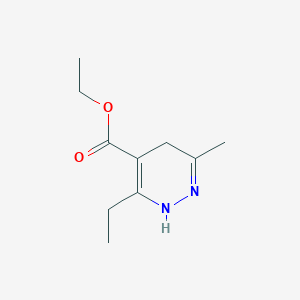
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)

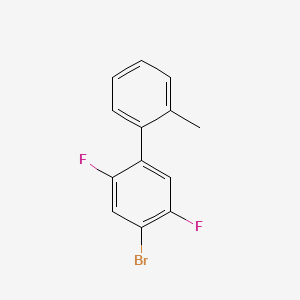

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
